3-(9H-Carbazol-9-yl)benzaldehyde
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Overview
Description
3-(9H-Carbazol-9-yl)benzaldehyde: is an organic compound that features a carbazole moiety attached to a benzaldehyde group. This compound is known for its unique photophysical properties and has garnered interest in various fields, including organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9H-Carbazol-9-yl)benzaldehyde typically involves the reaction of carbazole with benzaldehyde derivatives. One common method includes the condensation of carbazole with 4-fluorobenzaldehyde in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: 3-(9H-Carbazol-9-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
Chemistry: 3-(9H-Carbazol-9-yl)benzaldehyde is used as a precursor in the synthesis of various organic compounds, including fluorescent dyes and hole-transporting materials for organic light-emitting diodes (OLEDs) .
Biology and Medicine:
Industry: In the industrial sector, this compound is utilized in the production of materials for optoelectronic devices, including OLEDs and organic photovoltaics .
Mechanism of Action
Molecular Targets and Pathways: Carbazole derivatives, including 3-(9H-Carbazol-9-yl)benzaldehyde, are known to interact with various biological targets through π-π stacking interactions due to their planar structure. These interactions can influence biochemical pathways and cellular processes related to light absorption and emission.
Comparison with Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in OLEDs and similar optoelectronic applications.
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl: An isomer with higher triplet energy, used in OLEDs.
Carbazole-1,3,4-oxadiazole derivatives: Used in organic optoelectronics for their efficient deep blue fluorescence.
Uniqueness: 3-(9H-Carbazol-9-yl)benzaldehyde stands out due to its specific structural configuration, which imparts unique photophysical properties, making it highly suitable for applications in organic electronics and materials science .
Properties
Molecular Formula |
C19H13NO |
---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
3-carbazol-9-ylbenzaldehyde |
InChI |
InChI=1S/C19H13NO/c21-13-14-6-5-7-15(12-14)20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-13H |
InChI Key |
JHKOYNMUCRSNKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C=O |
Origin of Product |
United States |
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